N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide is a hybrid heterocyclic compound combining an indole moiety, a phenylethyl linker, and a thiophene-2-carboxamide group. The phenylethyl group introduces steric and electronic effects that may influence receptor binding or solubility.
Properties
Molecular Formula |
C21H18N2OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18N2OS/c24-21(20-11-6-12-25-20)23-13-17(15-7-2-1-3-8-15)18-14-22-19-10-5-4-9-16(18)19/h1-12,14,17,22H,13H2,(H,23,24) |
InChI Key |
OHCDEUBPASYAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide typically involves the coupling of tryptamine derivatives with thiophene carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated indole or thiophene derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can affect cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural variations among analogs and their implications:
Physicochemical Properties
Biological Activity
N-[2-(1H-indol-3-yl)-2-phenylethyl]thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.
Thiophene-fused compounds, such as this compound, are notable for their unique structural properties and biological efficacy. The indole moiety contributes to various pharmacological effects, including antitumor and antimicrobial activities. Recent studies have highlighted their potential in treating conditions such as tuberculosis and cancer.
2. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including Suzuki-Miyaura coupling and N-acylation techniques. The following table summarizes key synthetic pathways:
| Step | Reaction Type | Reagents | Yield |
|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | 2-bromothiophene + phenylboronic acid | 82% |
| 2 | C–N coupling | 3-bromo-2-(2-bromophenyl)thiophene + amine | Variable |
| 3 | Final acylation | Carboxylic acid derivatives | High |
3.1 Antitumor Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it inhibits cell proliferation through multiple pathways:
- Mechanism of Action : It targets specific molecular pathways involved in cancer progression, such as angiogenesis and apoptosis.
- IC50 Values : Studies report IC50 values ranging from 7 to 20 µM against breast cancer cell lines (MCF-7 and MDA-MB-468) .
3.2 Antimicrobial Activity
The compound has demonstrated antibacterial properties against several pathogens, including:
- E. faecalis
- P. aeruginosa
- S. typhi
The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
3.3 STING Inhibition
Recent studies have focused on the compound's role as a stimulator of interferon genes (STING) inhibitor. Specific analogs have shown enhanced inhibition of STING phosphorylation compared to reference compounds . This mechanism is crucial for developing therapies targeting viral infections and certain cancers.
4. Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the indole and thiophene components significantly influence biological activity:
- Indole Substituents : Variations in the nitrogen position or additional functional groups can enhance cytotoxicity.
- Thiophene Modifications : Altering thiophene ring substituents impacts both solubility and receptor binding affinity.
Case Study 1: Anticancer Efficacy
A study evaluated the compound's effects on human leukemia cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the compound's antibacterial activity against clinical isolates of resistant strains, confirming its potential as an alternative therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
